molecular formula C19H26N6O B5548550 5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No.: B5548550
M. Wt: 354.4 g/mol
InChI Key: NWMJFQZXBPSRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is a useful research compound. Its molecular formula is C19H26N6O and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is 354.21680947 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological and Biochemical Applications

Compounds derived from similar structural frameworks, such as tropane-3-spiro-4'(5')-imidazolines, have been synthesized and studied for their potential as 5-HT3 receptor antagonists. These studies involve detailed structural and conformational analyses, including NMR spectroscopy and X-ray diffraction, to understand their binding affinities and potential pharmacological applications, especially in areas like the von Bezold-Jarisch reflex, which is related to cardiovascular responses (Whelan et al., 1995).

Anticancer and Antitumor Agents

Research into similar spirocyclic compounds has led to the discovery of molecules with significant antitumor and anticancer properties. For instance, novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have shown efficacy as c-Met/ALK dual inhibitors, demonstrating potent antitumor activity in human gastric carcinoma xenograft models (Li et al., 2013).

Enzyme Inhibition for Disease Treatment

Spirocyclic compounds have been explored for their role in inhibiting enzymes relevant to disease pathways. For instance, spiropiperidine lactam derivatives have been synthesized as inhibitors of acetyl-CoA carboxylase, a key enzyme in fatty acid metabolism, highlighting the potential for treatment of metabolic diseases (Huard et al., 2012).

Antiviral Applications

Design and synthesis efforts have focused on spirocyclic compounds as inhibitors of viral replication, particularly targeting the NS4B protein of the Hepatitis C virus. These studies have identified potent compounds capable of inhibiting viral replication in genotype 1a and 1b replicons, suggesting a promising avenue for antiviral therapy development (Tai et al., 2014).

Properties

IUPAC Name

[5-(2-methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl]-pyrazin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-14(2)12-25-8-3-15-17(23-13-22-15)19(25)4-9-24(10-5-19)18(26)16-11-20-6-7-21-16/h6-7,11,13-14H,3-5,8-10,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMJFQZXBPSRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC2=C(C13CCN(CC3)C(=O)C4=NC=CN=C4)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.